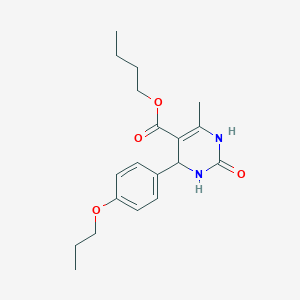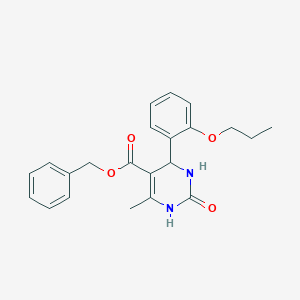![molecular formula C12H15Cl2NSi B11705367 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is an organic compound that features a dichlorinated aniline core with a trimethylsilyl-protected alkyne substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and 3-(trimethylsilyl)prop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 2,5-dichloroaniline is reacted with 3-(trimethylsilyl)prop-2-yn-1-yl bromide under the aforementioned conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles.
Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.
Coupling Reactions: The alkyne moiety can participate in coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Deprotection Reactions: Reagents like tetrabutylammonium fluoride (TBAF) in THF.
Coupling Reactions: Palladium catalysts and copper iodide in the presence of a base like triethylamine.
Major Products
Substitution Reactions: Products with various substituents replacing the chlorine atoms.
Deprotection Reactions: The free alkyne derivative.
Coupling Reactions: Products with extended conjugation or additional functional groups.
科学的研究の応用
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline depends on its specific application
Alkyne Moiety: Can participate in click chemistry and other bioorthogonal reactions.
Aniline Core: Can interact with biological targets through hydrogen bonding and π-π interactions.
Dichloro Groups: Can influence the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
2,5-Dichloroaniline: Lacks the alkyne and trimethylsilyl groups, making it less versatile in synthetic applications.
3-(Trimethylsilyl)prop-2-yn-1-yl Bromide: Used as a precursor in the synthesis of the target compound.
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: A structurally related compound with different substituents.
Uniqueness
2,5-Dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline is unique due to the combination of its dichloroaniline core and trimethylsilyl-protected alkyne, which provides a versatile platform for further functionalization and applications in various fields.
特性
分子式 |
C12H15Cl2NSi |
|---|---|
分子量 |
272.24 g/mol |
IUPAC名 |
2,5-dichloro-N-(3-trimethylsilylprop-2-ynyl)aniline |
InChI |
InChI=1S/C12H15Cl2NSi/c1-16(2,3)8-4-7-15-12-9-10(13)5-6-11(12)14/h5-6,9,15H,7H2,1-3H3 |
InChIキー |
OJQFSXJUZIAHJR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCNC1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![butyl 4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B11705297.png)
![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)

![4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11705317.png)
![3,4-dibromo-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11705322.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705325.png)


![3-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11705351.png)

![2,4-di(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11705358.png)
